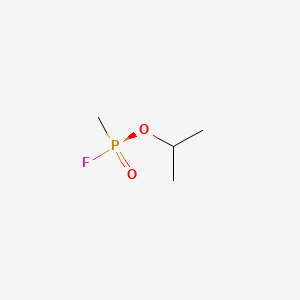

Sarin, (+)-

Description

Historical Context of Scientific Inquiry into Organophosphorus Compounds

The scientific investigation into organophosphorus compounds (OPs) has a history stretching back to the 19th century. Early work in the 1820s by scientists like Lassaigne involved the interaction of alcohol and phosphoric acid, demonstrating the presence of phosphonic derivatives. neptjournal.com The first organophosphorus compound was described in 1847 by Thenard through the preparation of phosphine (B1218219) series. neptjournal.com Hofmann prepared alkane phosphonic acids in 1872, and German chemists Michaelis and coworkers are considered pioneers of classic and modern phosphorus ester chemistry. neptjournal.com

The potent bioactivity of organophosphorus compounds was observed in 1932 by Russian scientists Arbuzov, Lange, and Krueger. neptjournal.com This discovery spurred the development of OPs, initially focusing on their application as insecticides and pesticides after World War II. neptjournal.com During the period 1934 to 1944, Gerhard Schrader developed numerous OPs, including compounds like parathion, paraoxon, soman (B1219632), tabun, and sarin (B92409), which were identified as nerve agents. neptjournal.com While the military potential of these chemicals was recognized before World War II by the Nazis in Germany, leading to the development of the G series nerve agents (including Sarin), they were not applied during the war. nih.govresearchgate.net Following World War II, the chemistry of OP compounds advanced rapidly. researchgate.net

Significance of Chirality in Chemical Agent Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is of paramount importance in the study of organophosphorus compounds, especially in the context of chemical agents. Many organophosphorus compounds, including Sarin, possess a chiral center, typically at the phosphorus atom. wikipedia.orgnih.gov This means they exist as enantiomers, which are stereoisomers that are mirror images of each other. wiley-vch.de

The significance of chirality lies in the fact that enantiomers can exhibit markedly different biological activities and properties. nih.govmdpi.comsemanticscholar.org This is because biological systems, such as enzymes and receptors, are often chiral themselves and can interact differently with each enantiomer. mdpi.com In the case of Sarin, the phosphorus atom is a chiral center, leading to two enantiomers: (–)-Sarin (SP) and (+)-Sarin (RP). wikipedia.orgnih.gov Research has shown that the stereochemical configuration at the phosphorus center significantly influences the interaction with target enzymes like acetylcholinesterase (AChE). wikipedia.orgnih.gov For instance, the (SP) form (the (–) optical isomer) of Sarin is reported to be the more active enantiomer due to its greater binding affinity to acetylcholinesterase. wikipedia.org Understanding the stereochemical specificity is crucial for academic research into the mechanisms of action and potential detoxification strategies for these compounds. nih.govtamu.edu

Overview of Research Paradigms and Methodologies

Academic research into (+)-Sarin and other chiral organophosphorus compounds employs a variety of paradigms and methodologies to understand their synthesis, properties, and interactions at a molecular level.

One key area of research involves the asymmetric synthesis of chiral organophosphorus compounds to obtain enantiomerically pure samples. rsc.orgresearchgate.netresearchgate.net While Sarin is often manufactured as a racemic mixture due to simpler synthesis, academic studies require access to individual enantiomers to investigate their distinct properties. wikipedia.org Methodologies for asymmetric synthesis often involve the use of chiral catalysts, ligands, or auxiliaries to control the stereochemical outcome of reactions. rsc.orgresearchgate.netmdpi.com

Analytical techniques are also critical for separating, identifying, and determining the enantiomeric purity of chiral OPs. nih.govwiley-vch.de Techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis (CE) using chiral stationary phases are commonly employed for enantioselective analysis. nih.govwiley-vch.de Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents can also be used to determine enantiomeric composition. wiley-vch.de

Furthermore, academic research utilizes biochemical and enzymatic studies to investigate the interactions of specific enantiomers with biological targets. This includes studying the stereoselective inhibition of enzymes like acetylcholinesterase and exploring the potential of enzymes for stereoselective detoxification of chiral organophosphorus compounds. nih.govtamu.eduresearchgate.net These studies often involve kinetic analysis and structural investigations to understand the molecular basis of stereoselectivity. tamu.edu Computational methods, such as molecular modeling, also play a role in predicting and understanding the behavior of chiral OPs and their interactions with biological systems. semanticscholar.org

Research findings highlight the distinct behavior of Sarin enantiomers. For example, studies on the stereoselective detoxification of Sarin analogs by enzymes like organophosphorus acid anhydrolase (OPAA) have shown a preference for certain stereochemical configurations. tamu.edu While OPAA showed a preference for the RP-configuration of p-nitrophenyl analogs of Sarin and Soman, other enzymes like phosphotriesterase (PTE) can exhibit different stereoselectivities, and mutant enzymes have been developed to enhance stereoselective degradation. nih.govtamu.eduresearchgate.net

The following table summarizes some key aspects related to Sarin's stereochemistry:

| Property | Description |

| Chirality Center | Phosphorus atom |

| Enantiomers | (+)-Sarin (RP) and (–)-Sarin (SP) |

| More Biologically Active | (–)-Sarin (SP) (towards AChE inhibition) wikipedia.org |

| Typical Synthesis | Produces a racemic mixture (1:1 ratio of enantiomers) wikipedia.orgresearchgate.net |

| PubChem CID (Racemic) | 7871 wikipedia.orgnih.gov |

| PubChem CID ((+)-Sarin) | 12315316 nih.gov |

Academic research continues to explore the nuanced chemical and biological properties of (+)-Sarin and its stereoisomer, contributing to a deeper understanding of organophosphorus chemistry and its implications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6171-93-3 |

|---|---|

Molecular Formula |

C4H10FO2P |

Molecular Weight |

140.09 g/mol |

IUPAC Name |

2-[fluoro(methyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C4H10FO2P/c1-4(2)7-8(3,5)6/h4H,1-3H3/t8-/m1/s1 |

InChI Key |

DYAHQFWOVKZOOW-MRVPVSSYSA-N |

SMILES |

CC(C)OP(=O)(C)F |

Isomeric SMILES |

CC(C)O[P@](=O)(C)F |

Canonical SMILES |

CC(C)OP(=O)(C)F |

Other CAS No. |

6171-93-3 |

Origin of Product |

United States |

Stereochemical Aspects and Advanced Synthesis of + Sarin

Stereoisomerism and Enantiomeric Purity

The presence of a chiral phosphorus atom in Sarin (B92409) leads to the existence of two non-superimposable mirror-image forms, or enantiomers. These are designated based on their absolute configuration around the phosphorus center and their effect on plane-polarized light.

Absolute Configuration: (S)-(+)-Sarin and (R)-(-)-Sarin

The absolute configuration of Sarin enantiomers is determined by applying the Cahn-Ingold-Prelog priority rules to the substituents around the phosphorus atom. While there have been historical discrepancies in the literature regarding the assignment of R/S configuration to the (+) and (-) isomers, current understanding generally assigns the (S) configuration to the (+)-enantiomer, (S)-(+)-Sarin, and the (R) configuration to the (-)-enantiomer, (R)-(-)-Sarin. wikipedia.orgnih.govnih.govopcw.orgd-nb.info

Differential Biological Activity of Enantiomers at the Molecular Level

The biological activity of Sarin primarily stems from its potent inhibition of acetylcholinesterase (AChE), an enzyme vital for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at neuromuscular junctions and cholinergic synapses. wikipedia.orgbjbabs.orgnih.gov This inhibition occurs through the formation of a covalent bond between the phosphorus atom of Sarin and a specific serine residue in the active site of AChE. wikipedia.orgbjbabs.org

Crucially, the two enantiomers of Sarin exhibit differential biological activity at the molecular level, particularly in their interaction with AChE. The (S)-(-)-Sarin enantiomer is significantly more potent as an AChE inhibitor compared to the (R)-(+)-Sarin enantiomer. nih.govopcw.orgresearchgate.netnih.gov Research indicates that the (S)-(-)-Sarin inactivates AChE at a rate approximately 10 times faster than the (R)-(+)-Sarin. nih.govresearchgate.net This difference in inhibitory power is attributed to the stereospecific binding affinity of the enantiomers to the active site of the enzyme. wikipedia.orgnih.gov The more potent enantiomer, (S)-(-)-Sarin, demonstrates a greater binding affinity to AChE, leading to a more efficient phosphorylation of the catalytic serine residue. wikipedia.orgnih.gov Studies involving the interaction of Sarin enantiomers with AChE have shown stereospecificity in the formation of the enzyme-inhibitor complex and the subsequent phosphorylation reaction. beilstein-journals.orgresearchgate.net

Data on the rate constants for AChE inhibition by Sarin enantiomers highlight this differential activity:

| Stereoisomer | Rate constant for AChE inhibition at 25 °C (M⁻¹ min⁻¹)ᵃ |

| (+)-Sarin | < 3 × 10³ᵈ |

| (-)-Sarin | 1 × 10⁷ |

ᵃ Rate constants for Sarin enantiomers were obtained with bovine erythrocyte AChE. opcw.org ᵈ Estimated from an experiment with optically enriched (+)-sarin (64% enantiomeric excess). opcw.org

This table clearly illustrates the significantly higher rate constant for the (-)-Sarin enantiomer (assigned as (S)-(-)-Sarin), indicating its much more effective inhibition of AChE compared to the (+)-Sarin enantiomer (assigned as (R)-(+)-Sarin). opcw.org

Enantioselective Synthetic Methodologies

While Sarin is typically manufactured as a racemic mixture due to the simplicity of the synthesis, which yields a 1:1 ratio of enantiomers, the significant difference in biological activity necessitates the development of enantioselective synthetic methodologies to obtain enantiomerically enriched or pure Sarin for research and other specific purposes. wikipedia.orgopcw.orgresearchgate.net Enantioselective synthesis aims to produce a desired enantiomer in excess of the other.

Chiral Resolution Techniques

Chiral resolution techniques involve the separation of a racemic mixture into its individual enantiomers. Several approaches can be employed for the chiral resolution of Sarin or its precursors. These methods exploit the differences in physical or chemical properties of diastereomers, which can be formed reversibly from the enantiomers.

Techniques explored for the separation of Sarin enantiomers include chromatographic methods, such as supercritical fluid chromatography (SFC) using chiral stationary phases. nih.govresearchgate.net Analytical-scale SFC methods have been developed for the separation of Sarin enantiomers, utilizing chiral stationary phases like Regis WhelkO1 columns. nih.govresearchgate.net This technique allows for the separation, quantitation, and isolation of individual stereoisomers. nih.govresearchgate.net

Another approach involves the formation of diastereomeric salts or derivatives by reacting the racemic mixture or a precursor with a chiral resolving agent, followed by separation based on differences in properties like solubility or crystallization behavior. Fractional crystallization of intermediate products using chiral amines has been explored for the preparation of enantiomerically enriched Sarin analogues. tamu.edu

Enzymatic resolution is another chiral resolution technique that utilizes the stereoselective catalytic activity of enzymes to differentiate between enantiomers. researchgate.netresearchgate.nettamu.eduresearchgate.netimrpress.com Enzymes like phosphotriesterases (PTEs) and human serum paraoxonase 1 (HuPON1) have shown stereoselective hydrolysis of organophosphorus compounds, including Sarin analogues. researchgate.nettamu.eduresearchgate.netimrpress.com While wild-type enzymes may preferentially hydrolyze the less toxic enantiomer, mutated enzymes have been engineered to show enhanced catalytic activity towards the more toxic stereoisomer. researchgate.nettamu.edu

Asymmetric Synthesis Approaches

Asymmetric synthesis involves the synthesis of a chiral compound in such a way that one enantiomer is formed in preference to the other, typically through the use of chiral catalysts, chiral auxiliaries, or asymmetric reaction conditions. tcichemicals.com While the direct asymmetric synthesis of Sarin itself is highly challenging due to its reactivity and toxicity, research has explored asymmetric synthesis approaches for related organophosphorus compounds or precursors that can be subsequently converted to Sarin with retention or inversion of stereochemistry at the phosphorus center.

Studies on the stereochemistry of displacement reactions at the phosphorus atom in related phosphonochloridates, such as isopropyl methylphosphonochloridate, provide insights into achieving stereochemical control during the formation of the P-F bond in Sarin synthesis. acs.org These studies investigate how the choice of reagents and reaction conditions influences the stereochemical outcome.

Chemo-enzymatic procedures, combining chemical synthesis with enzymatic transformations, have also been developed for the chiral synthesis of Sarin analogues with high enantiomeric excess. tamu.edu These methods often involve enzymatic steps to introduce or control chirality at specific stages of the synthesis.

Precursor Chemistry and Stereochemical Control

The synthesis of Sarin typically involves the reaction of methylphosphonyl difluoride or methylphosphonyl dichloride with isopropyl alcohol. wikipedia.orgwikipedia.org Standard synthetic pathways using achiral precursors and reagents generally result in a racemic mixture of Sarin enantiomers. wikipedia.orgopcw.org

To achieve stereochemical control and produce enantiomerically enriched Sarin, the chirality must be introduced or controlled at an earlier stage of the synthesis, often involving chiral precursors or stereoselective reactions. For example, starting with an enantiomerically pure phosphorus-containing precursor or utilizing a chiral catalyst in the reaction with isopropyl alcohol could potentially lead to an enantioselective synthesis.

The "Di-Di" process, which uses methylphosphonyl difluoride and methylphosphonyl dichloride, typically yields racemic Sarin. wikipedia.org Controlling the stereochemistry in such a process would require specific chiral reagents or conditions that favor the formation of one phosphorus stereocenter over the other. Research into the synthesis of optically active isopropyl methylphosphonofluoridate (Sarin) has explored different routes to introduce chirality, including the use of chiral intermediates and stereospecific reactions. researchgate.net

Understanding the reaction mechanisms and transition states involved in the formation of the phosphorus-chiral center is crucial for designing synthetic strategies that allow for stereochemical control. acs.org

Characterization of Optically Active Sarin and Analogues

The characterization of optically active Sarin and its analogues is crucial for understanding their properties, biological activity, and for quality control in stereoselective synthesis. This involves determining the enantiomeric excess (ee) and, in some cases, separating the individual stereoisomers.

Spectroscopic Methods for Enantiomeric Excess Determination (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for determining the enantiomeric excess of chiral compounds, including organophosphorus compounds like Sarin and its analogues wiley-vch.debeilstein-journals.orgresearchgate.net. This is typically achieved by creating a diastereomeric environment for the enantiomers, which causes their NMR signals to be non-equivalent and appear as separate peaks. The relative intensities of these peaks can then be used to calculate the enantiomeric excess.

Methods employed for NMR-based ee determination include the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) wiley-vch.deresearchgate.net. CSAs interact non-covalently with the enantiomers, forming transient diastereomeric complexes with different spectroscopic properties. Chiral derivatizing agents, on the other hand, react covalently with the enantiomers to form stable diastereomers.

For organophosphorus compounds, including Sarin analogues, ³¹P NMR is particularly useful due to the phosphorus atom being the chiral center and the large chemical shift dispersion of ³¹P nuclei beilstein-journals.orgresearchgate.net. ¹H, ¹³C, and ¹⁹F NMR can also be used, often in conjunction with CSAs or CDAs wiley-vch.debeilstein-journals.org.

Chiral solvating agents such as cyclodextrins, specifically α-cyclodextrin, have been explored for their ability to differentiate enantiomers of chiral phosphonate-containing compounds via ³¹P NMR spectroscopyonline.com. This approach offers simplicity and speed for enantiomeric purity assessment spectroscopyonline.com.

Chiral derivatizing agents containing phosphorus have also been developed and applied to determine the enantiomeric composition of chiral alcohols by ¹H and ³¹P NMR, demonstrating the principle of forming diastereomeric derivatives for analysis beilstein-journals.org.

The enantiomeric excess (ee) is calculated using the formula:

ee = [(E1 - E2) / (E1 + E2)] × 100%

Where E1 and E2 are the concentrations or integrated peak areas of the two enantiomers wiley-vch.delibretexts.org.

Chromatographic Separation of Stereoisomers (e.g., GC, LC)

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are widely used for the separation and quantification of stereoisomers of chiral organophosphorus compounds, including Sarin nih.govnih.govwiley-vch.dechromatographyonline.com. The separation of enantiomers requires the use of a chiral stationary phase (CSP) or, less commonly, pre-column derivatization with a chiral reagent followed by separation on an achiral column wiley-vch.dediva-portal.org.

Gas Chromatography (GC): Chiral GC is a common method for analyzing enantiomeric mixtures wiley-vch.de. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase within the GC column wiley-vch.de. Various derivatized cyclodextrin (B1172386) stationary phases have been successfully used to resolve the enantiomers of nerve agents like Sarin and Soman (B1219632) chromatographyonline.compsu.edu. For instance, Cyclodex columns have been shown to separate Sarin enantiomers oup.comchromatographyonline.com. Two-dimensional GC (GC×GC) can provide enhanced selectivity, which is beneficial for analyzing complex samples and protecting the chiral stationary phase chromatographyonline.com. GC coupled with sensitive detectors like nitrogen phosphorous detector (NPD) or mass spectrometry (MS) allows for the detection and quantification of Sarin enantiomers even at low concentrations oup.comchromatographyonline.com.

Table 1: Examples of Chiral Stationary Phases Used for Sarin Stereoisomer Separation by GC

| Stationary Phase | Application | Reference |

| Cyclodex (e.g., CP Cyclodex B) | Separation of Sarin enantiomers | oup.comchromatographyonline.comnih.gov |

| ChiraSil-Val-L | Separation of Soman isomers (also effective for Sarin enantiomers) | oup.comchromatographyonline.com |

| GammaDEX™ 225 | Used for determining elution order and optical activity of Cyclosarin enantiomers separated by SFC | nih.gov |

Liquid Chromatography (LC): Chiral LC, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are also effective for separating Sarin stereoisomers nih.govnih.govdtic.mil. Like GC, chiral LC relies on the use of CSPs. Chiral HPLC is often employed for separating and isolating stereoisomers from racemic mixtures, offering a non-destructive and scalable process nih.gov.

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS) has been demonstrated for the separation, quantitation, and isolation of individual stereoisomers of G-type nerve agents, including Sarin (GB) nih.govresearchgate.net. Screening of various CSPs for SFC revealed that a Regis WhelkO1 (SS) column was capable of separating Sarin enantiomers, although sometimes two columns in series were needed for complete baseline resolution nih.govresearchgate.net.

Table 2: Examples of Chiral Stationary Phases and Conditions Used for Sarin Stereoisomer Separation by LC/SFC

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| SFC-MS | Regis WhelkO1 (SS) | Not explicitly detailed for Sarin, but general SFC conditions mentioned | Separation and quantitation of Sarin enantiomers | nih.govresearchgate.net |

| HPLC | Chiralcel OD-H | Not explicitly detailed for Sarin, but used for other nerve agents | Potential for Sarin enantiomer separation | nih.gov |

| LC-MS | Lux 5u Cellulose-1 | 95/5 (v/v %) hexane/isopropyl alcohol | Analytical separation of GB enantiomers | dtic.mil |

Chromatographic methods provide a means to not only determine the enantiomeric composition but also to isolate individual stereoisomers for further study, such as toxicological evaluations imrpress.comnih.govnih.gov.

Molecular Mechanisms of Biological Interaction and Inhibition Kinetics

Acetylcholinesterase (AChE) Inhibition by (+)-Sarin

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), thereby terminating nerve signals at cholinergic synapses. (+)-Sarin is a potent inhibitor of AChE, leading to the accumulation of acetylcholine and subsequent overstimulation of the nervous system. wikipedia.orgnih.govpnas.org

Covalent Phosphonylation of the Catalytic Serine Residue

The primary mechanism of AChE inhibition by (+)-Sarin involves the formation of a stable covalent bond with a specific serine residue within the enzyme's active site. wikipedia.orgnih.gov This catalytic serine residue, Ser200 (in Torpedo californica AChE numbering, equivalent to Ser203 in human AChE), is part of the catalytic triad (B1167595) (Ser-His-Glu) essential for the enzyme's hydrolytic activity. dergipark.org.trnih.gov

The reaction proceeds via a two-step addition-elimination mechanism. nih.govacs.orgnyu.edu Initially, the hydroxyl oxygen of the catalytic serine residue launches a nucleophilic attack on the phosphorus atom of (+)-Sarin. acs.orgnyu.edu This leads to the formation of a transient, metastable trigonal bipyramidal pentacovalent phosphorus intermediate. nih.govacs.orgnyu.edu In the subsequent elimination step, the fluoride (B91410) ion is released as a leaving group, resulting in the formation of a stable phosphonylated enzyme adduct. wikipedia.orgacs.org This covalent modification effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. wikipedia.orgnih.gov The catalytic triad, particularly His440, plays a crucial role in facilitating this phosphonylation process. nih.govacs.org

Stereoselective Binding and Reaction Kinetics with AChE

Sarin (B92409) is a chiral molecule with a phosphorus center, existing as two enantiomers: (+)-Sarin (also referred to as the SP or (R)-sarin enantiomer) and (-)-Sarin (the RP or (S)-sarin enantiomer). wikipedia.orgnih.gov The interaction of sarin with AChE exhibits stereoselectivity. The SP form ((-)-Sarin) is generally considered the more potent inhibitor of AChE due to its greater binding affinity and faster reaction kinetics compared to the RP form ((+)-Sarin). wikipedia.orgacs.orgnih.gov Studies on the inhibition kinetics of different sarin analogues with human AChE and butyrylcholinesterase have revealed that the SP enantiomers tend to show greater inhibition potency. nih.gov The level of stereoselectivity, indicated by the ratio of bimolecular inhibition rate constants between the SP and RP enantiomers, can vary depending on the specific compound. nih.gov

The binding characteristics of sarin within the AChE active site differ from those of the natural substrate, acetylcholine. acs.org While acetylcholine primarily interacts through cation-π interactions with residues like Tyr121, sarin forms strong hydrogen bonds with residues such as the catalytic serine (Ser200) and His440. acs.org This difference in binding contributes to the distinct interaction profiles and the irreversible nature of sarin inhibition.

Structural Elucidation of Enzyme-Inhibitor Adducts

Structural studies, including techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT) calculations, have been employed to elucidate the structure of the AChE-sarin adduct. pnas.orgnih.govresearchgate.netacs.org These studies provide insights into the precise binding pose of the sarin moiety within the active site gorge of the enzyme after covalent modification.

The sarin adduct is covalently linked to the catalytic serine residue. pnas.orgnih.gov The O-isopropyl moiety of the sarin adduct has been observed to be directed towards specific residues within the active site, such as the indole (B1671886) ring of Trp86. pnas.org Interactions with other residues, like Glu202, potentially through bridging water molecules, have also been suggested to play a role in stabilizing the adduct conformation. pnas.orgnih.gov These structural details are crucial for understanding the mechanism of inhibition and for the development of reactivators aimed at cleaving the covalent bond and restoring enzyme activity. nih.govresearchgate.net Studies on prereaction complexes involving sarin-inhibited AChE and reactivators have revealed conformational changes in the sarin adduct that may precede the cleavage of the covalent bond. pnas.orgnih.govresearchgate.net

Role of Other Cholinesterases and Scavenger Enzymes

While AChE is the primary target responsible for the acute toxicity of (+)-Sarin, other enzymes, particularly butyrylcholinesterase (BuChE) and paraoxonase (PON1), also interact with the compound and can influence its pharmacokinetics and pharmacodynamics.

Butyrylcholinesterase (BuChE) Interactions

Butyrylcholinesterase (BuChE), also known as pseudocholinesterase, is another cholinesterase enzyme found in various tissues and plasma. dergipark.org.trwikipedia.orgmmsl.cz Like AChE, BuChE can also be inhibited by organophosphorus compounds like sarin through phosphonylation of its active site serine residue. dergipark.org.trdrugbank.comresearchgate.net

BuChE is considered a stoichiometric scavenger of organophosphorus nerve agents, including sarin. mmsl.czdrugbank.com Due to its presence in plasma at higher concentrations than AChE, BuChE can bind to sarin in the bloodstream, effectively sequestering the compound and preventing it from reaching and inhibiting AChE in the nervous system. mmsl.czdrugbank.comresearchgate.net This scavenging capacity of BuChE can offer some degree of protection against sarin exposure. mmsl.cz

Studies have investigated the inhibition kinetics of sarin with BuChE. nih.govoup.comnih.govtno.nl Sarin significantly reduces BuChE activity in various tissues. oup.com The interaction also exhibits stereoselectivity, with the SP enantiomer generally showing greater inhibition potency towards BuChE, similar to AChE. nih.gov Reactivation studies of sarin-inhibited BuChE with oxime reactivators have shown that the sarin-BuChE conjugate can be efficiently reactivated, suggesting a potential role for BuChE as a target for therapeutic intervention in sarin poisoning. researchgate.netirb.hr

Paraoxonase (PON1) Mediated Hydrolysis and Detoxification Pathways

Paraoxonase 1 (PON1) is a calcium-dependent hydrolase primarily associated with high-density lipoproteins (HDL) in serum. pnas.orgoup.commdpi.comwikipedia.orgoup.com PON1 is known for its ability to hydrolyze various organophosphates, including some nerve agents like sarin, thereby detoxifying them. dergipark.org.trpnas.orgoup.comnih.govnih.govresearchgate.net

PON1 hydrolyzes organophosphates through a nucleophilic attack, typically by a hydroxide (B78521) ion generated within the active site. oup.com This hydrolysis cleaves the phosphorus-fluorine bond in sarin, yielding less toxic phosphonic acid derivatives. wikipedia.orgnih.gov While PON1 can hydrolyze sarin, it is generally considered less efficient at detoxifying sarin compared to some other organophosphates like soman (B1219632) or the oxon metabolites of certain insecticides. pnas.orgoup.com

The catalytic efficiency of PON1 towards sarin can be influenced by genetic polymorphisms in the PON1 gene, which lead to variations in enzyme levels and catalytic activity among individuals. nih.govresearchgate.net These variations can affect an individual's susceptibility to organophosphate toxicity. nih.govnih.gov Research is ongoing to identify compounds that can enhance PON1-mediated degradation of organophosphates, potentially offering a novel therapeutic approach. oup.com

Post-Inhibitory Modifications of the Enzyme-Sarin Adduct

Following the initial covalent inhibition of acetylcholinesterase (AChE) by sarin, which involves the phosphonylation of the active site serine residue (Ser203), the resulting enzyme-sarin adduct is not static. This adduct can undergo further modifications over time, significantly impacting the reversibility of the inhibition and the potential for therapeutic intervention. These post-inhibitory processes are crucial in understanding the persistent toxicity of sarin.

The "Aging" Phenomenon and its Mechanistic Basis

A critical post-inhibitory modification of the AChE-sarin adduct is a process known as "aging". Aging is a non-enzymatic dealkylation reaction that renders the inhibited enzyme resistant to reactivation by common oxime reactivators, such as pralidoxime (B1201516) (2-PAM) or HI-6 plos.orgvumc.orgmdpi.com. This process effectively converts the reversibly inhibited enzyme into an irreversibly inhibited form mdpi.comnih.gov.

The mechanistic basis of aging for sarin-inhibited AChE involves the loss of an alkyl group from the phosphonyl moiety covalently bound to Ser203 nih.govoup.comresearchgate.net. In the case of sarin, which is O-isopropyl methylphosphonofluoridate, the isopropyl group is typically cleaved from the phosphorus atom oup.comacs.org. This dealkylation results in the formation of a negatively charged phosphonylated enzyme nih.govresearchgate.net. The classical theory suggests that aging of alkoxy-organophosphate-inhibited cholinesterases involves activation of the alkoxy oxygen, O–C bond scission, and the formation of a carbonium ion oup.com. While both P-O and O-C bond cleavage could account for the observed loss of an alkyl group, studies involving various organophosphates, including sarin, support dealkylation oup.com.

The rate of aging is dependent on the specific organophosphate compound and the enzyme species plos.orgoup.com. For sarin-inhibited human AChE, the aging half-life is reported to be approximately 3-5 hours plos.orgvumc.orgnih.gov. This relatively rapid aging time frame is a significant factor contributing to the difficulty in treating sarin poisoning effectively with oxime reactivators, as their efficacy is greatly reduced or abolished after aging has occurred vumc.orgouvry.com. Once aged, the negatively charged phosphonylated enzyme is highly stable and resistant to hydrolysis or cleavage, meaning that recovery of AChE function primarily relies on the synthesis of new enzyme nih.gov.

Data regarding the aging half-life of sarin-inhibited AChE:

| Enzyme Species | Aging Half-life (approx.) | Reference |

| Human AChE | 3-5 hours | plos.orgvumc.orgnih.gov |

| Mouse AChE | ~5 hours | nih.gov |

| Butyrylcholinesterase (BuChE) | 2.2 hours (cyclosarin) | nih.gov |

Conformational Changes within the Enzyme Active Site

In addition to the chemical modification of the sarin adduct, the inhibition of AChE by organophosphates, including sarin, can induce conformational changes within the enzyme's active site mmsl.cz. These changes can influence the stability of the enzyme-inhibitor complex and affect the accessibility and orientation of the phosphonyl group for potential reactivation by oximes pnas.orgresearchgate.net.

Structural studies, including X-ray crystallography, have provided insights into the conformational states of AChE after inhibition. For example, studies on aged conjugates of Torpedo californica AChE with organophosphates like sarin have shown that the active site of the aged enzyme can resemble the negatively charged tetrahedral intermediate that occurs during the normal deacylation process with acetylcholine nih.gov. The phosphonyl oxygen atoms in the aged adduct are positioned within hydrogen-bonding distance of residues in the catalytic subsites, suggesting that electrostatic forces contribute to the stabilization of the aged enzyme nih.gov.

Furthermore, research investigating the interaction of sarin-inhibited AChE with reactivators like HI-6 suggests that a change in the binding pose or conformation of the sarin adduct may precede the cleavage of the enzyme-sarin bond during reactivation pnas.orgresearchgate.net. This indicates that the dynamic nature of the active site and the conformation of the bound inhibitor play a role in the effectiveness of reactivation strategies pnas.orgresearchgate.net. The formation of the organophosphate-AChE adduct can influence the conformations and dynamics of the enzyme's amino acid residues, which in turn affects the binding of reactivators and the rate of the chemical reaction researchgate.net.

While specific detailed kinetic data on the rates of conformational changes directly linked to sarin aging is complex and often studied in the context of reactivation kinetics, the observed structural rearrangements in the active site of the aged enzyme provide a structural basis for its resistance to reactivation nih.govnih.gov. The aged, negatively charged adduct may be sterically hindered or positioned in a way that prevents effective nucleophilic attack by oxime reactivators mdpi.comnih.gov.

Advanced Analytical Chemistry for + Sarin and Its Metabolites

Detection and Identification Techniques

Sensitive and selective analytical methods are essential for confirming exposure to (+)-sarin and monitoring its presence in the environment. A variety of chromatographic and spectroscopic techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a widely used technique for the analysis of sarin (B92409) and its metabolites, particularly the less polar forms or after derivatization of polar metabolites. Isotope dilution GC-MS-MS methods have been developed for quantitating sarin metabolites, such as IMPA and MPA, in urine. oup.comnih.gov These methods typically involve sample preparation steps like concentration and derivatization (e.g., methylation with diazomethane) before GC-MS analysis. oup.comnih.gov GC-MS has also been applied to the analysis of chemical warfare samples containing sarin residues and their degradation products. opcw.orgjst.go.jp While polar nature of some metabolites might suggest LC-MS/MS, GC-MS-MS methods have shown better detection limits in some cases for urinary metabolites after derivatization. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

LC-MS and LC-MS/MS are powerful techniques for the analysis of polar and non-volatile compounds like sarin metabolites, such as IMPA and MPA, without the need for derivatization in many cases. LC-MS/MS is considered a preferred tool for the quantitation of metabolites in complex biological matrices due to its sensitivity and specificity. nih.gov Targeted LC-MS/MS methods have been developed for the determination of IMPA and MPA in urine and serum samples. nih.govnih.govnih.govhelsinki.firesearchgate.netmdpi.com These methods often utilize techniques like solid-phase extraction (SPE) for sample clean-up and concentration. helsinki.fioup.com Different ionization sources, such as electrospray ionization (ESI) and Unispray, have been compared for IMPA analysis by LC-MS/MS, with ESI and Unispray showing good performance in terms of detection limits, precision, and accuracy. helsinki.fi LC-ESI-MS-TOF has also been used for the quantification of IMPA in plasma. researchgate.netoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a valuable tool for the structural elucidation of organic compounds, including sarin and its metabolites. While not typically used for routine trace analysis due to sensitivity limitations compared to MS-based techniques, NMR can provide detailed structural information to confirm the identity of detected compounds or characterize new degradation products. The phosphorus atom in organophosphorus compounds like sarin and its metabolites makes ³¹P NMR particularly useful for their characterization.

Specialized Spectrophotometric and Electrochemical Methods

In addition to hyphenated techniques, specialized spectrophotometric and electrochemical methods have been explored for sarin detection. Electrochemical sensors, particularly those based on enzyme inhibition or the detection of hydrolysis products like fluoride (B91410) ions, offer potential for rapid and portable detection of nerve agents. acs.orgtandfonline.comresearchgate.netillinois.edumdpi.com For instance, electrochemical sensors utilizing fluoride-selective electrodes can detect fluoride released upon the hydrolysis of sarin or simulants. acs.orgtandfonline.comillinois.edu Biosensors incorporating enzymes like acetylcholinesterase (AChE) or organophosphorus hydrolase (OPH) are also used, exploiting the inhibitory effect of sarin on these enzymes or their catalytic activity in degrading sarin or its simulants. tandfonline.comresearchgate.netmdpi.com Spectrophotometric methods, such as those based on colorimetric reactions, can also be used for detecting sarin metabolites like MPA, often utilizing aptamers or functionalized nanoparticles to enhance sensitivity and selectivity. nih.govresearchgate.net Infrared spectroscopy, coupled with preconcentration techniques, has also been investigated for sarin detection in water. optica.org

Quantification Methodologies

Accurate quantification of (+)-sarin and its metabolites is crucial for assessing exposure levels and monitoring decontamination efforts.

Ultra-Trace Analysis and Sensitivity Enhancements (e.g., ppb levels)

Achieving low detection limits is paramount for the analysis of highly toxic compounds like sarin. Various strategies are employed to enhance the sensitivity of analytical methods to reach ultra-trace levels, such as parts per billion (ppb) or even lower. In GC-MS and LC-MS/MS, sensitivity is enhanced through optimized sample preparation techniques, including extraction and concentration, as well as the use of highly selective detection modes like selected ion monitoring (SIM) in GC-MS or multiple reaction monitoring (MRM) in LC-MS/MS. oup.comnih.govnih.govnih.govhelsinki.finih.gov Derivatization can also improve volatility and ionization efficiency for GC-MS analysis of polar metabolites. oup.comnih.govnih.gov For LC-MS/MS, the choice of ionization source and mobile phase composition are critical for achieving high sensitivity. helsinki.fi Techniques like isotope dilution mass spectrometry are employed for accurate quantification at low concentrations by using isotopically labeled internal standards. oup.comnih.govresearchgate.net Specialized sensors, including electrochemical and optical biosensors, are being developed for highly sensitive, often real-time, detection of sarin and its simulants at ppb levels. researchgate.netillinois.edumdpi.comoptica.orgsciopen.commdpi.comresearchgate.net These sensors often incorporate nanomaterials or enzymes to enhance their sensitivity and selectivity. tandfonline.comresearchgate.netmdpi.com For example, a conducting polymer-based electrical sensor demonstrated a limit of detection of 10 ppb for sarin vapor. sciopen.com Electrochemical biosensors have shown detection limits in the low ppb range for sarin and its simulants. researchgate.netmdpi.com Ion mobility spectrometry (IMS) is another technique capable of ultra-trace detection of sarin simulants in the low ppb range. mdpi.comresearchgate.net

Automated Analytical Systems and Field-Deployable Methods (e.g., SPME)

The need for rapid, on-site detection of nerve agents like sarin has driven the development of automated analytical systems and field-deployable methods. These systems aim to reduce analysis time and enable detection outside of traditional laboratory settings. Field-deployable systems for nerve agents, including sarin, often incorporate biosensing or mass spectrometry techniques researchgate.netnih.gov. While specific detailed examples of automated field-deployable SPME for sarin and its metabolites are not extensively described in the provided context, solid-phase microextraction (SPME) is recognized as a valuable sample preparation technique that can be applied for on-site sampling and direct analysis in environmental and metabolomics studies nih.govresearchgate.net. Automated microextraction strategies coupled with chromatographic techniques are also an area of development in analytical chemistry, offering potential for integration into fieldable platforms chromatographyonline.com.

Biomarkers of Exposure and Adductomics

Due to the rapid hydrolysis of sarin in biological systems, the detection of the parent compound is often challenging shortly after exposure. Therefore, the analysis of stable biomarkers, particularly protein adducts and hydrolysis products, becomes essential for confirming exposure and providing retrospective information.

Analysis of Protein Adducts (e.g., Albumin, BuChE)

Sarin is known to form stable covalent adducts with biological macromolecules, notably proteins like butyrylcholinesterase (BuChE) and albumin oup.comnih.gov. These protein adducts serve as crucial biomarkers for retrospective exposure assessment, offering a longer detection window compared to the parent compound or its initial hydrolysis products oup.comnih.govresearchgate.netresearcher.life.

Sarin phosphonylates the active site serine residue (Ser-198) of cholinesterases, including BuChE oup.com. Human serum albumin (HSA), abundant in plasma, also forms adducts with sarin, primarily at a tyrosine residue (Tyr 411) oup.comnih.gov. The analysis of these phosphonylated proteins provides direct evidence of nerve agent exposure.

Analytical strategies for detecting sarin-protein adducts include fluoride-induced reactivation and the analysis of digestive peptides using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) oup.comnih.govresearchgate.netresearcher.lifemdpi.com. Fluoride-induced reactivation involves treating the phosphonylated protein to cleave the phosphorus-fluorine bond, regenerating the original nerve agent or a derivative, which can then be detected. Digestive peptide analysis involves enzymatic digestion of the adducted protein, followed by the identification and quantification of the phosphonylated peptides nih.govmdpi.com. The nonapeptide from BuChE adducts and the phosphonylated Y411 peptide in albumin are recognized biomarkers for forensic analysis nih.gov.

Identification of Hydrolysis Products (e.g., IMPA, MPA)

Sarin undergoes hydrolysis, particularly in the presence of water or hydroxide (B78521), leading to the formation of less toxic degradation products wikipedia.orgnrt.org. The primary hydrolysis product is isopropyl methylphosphonic acid (IMPA) wikipedia.orgnrt.orgoptica.org. IMPA can be further degraded to methylphosphonic acid (MPA) wikipedia.orgspectroscopyonline.com.

IMPA is considered a specific breakdown product of sarin, making its detection a strong indicator of sarin exposure wikipedia.orgspectroscopyonline.com. MPA, however, can also be formed from the degradation of other organophosphorus compounds, making it a less specific marker for sarin alone wikipedia.orgspectroscopyonline.com.

Analytical methods for identifying IMPA and MPA include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) wikipedia.orgoptica.orgspectroscopyonline.comrsc.org. Due to their polar and non-volatile nature, derivatization is often required for GC analysis of IMPA and MPA spectroscopyonline.com. LC-MS can often analyze these degradation products without derivatization, although derivatization might be beneficial for highly polar, low molecular weight compounds like MPA mdpi.com. IMPA has been detected in the serum of survivors following sarin exposure, with concentrations ranging from 2–135 μg/L in the first four hours post-exposure wikipedia.orgrsc.org. IMPA and MPA can also be detected in environmental samples like water using techniques such as diffuse reflectance infrared spectroscopy with preconcentration optica.org.

Retrospective Detection Strategies

Retrospective detection of sarin exposure relies on the analysis of biomarkers that persist in biological matrices for extended periods after the parent compound has been metabolized or eliminated. Protein adducts, particularly those formed with BuChE and albumin, are the most valuable biomarkers for retrospective analysis dueable to their longer half-lives compared to sarin or its initial hydrolysis products oup.comnih.govresearchgate.netmdpi.com.

Methods for retrospective detection focus on analyzing these stable protein adducts. Fluoride-induced reactivation is a technique that has been explored for detecting nerve agents for a longer period after exposure wikipedia.org. This method, along with digestive peptide analysis using LC-MS/MS, allows for the identification of phosphonylated proteins indicative of past exposure oup.comnih.govresearcher.lifemdpi.comnih.govmmsl.czresearchgate.net.

Recent research has demonstrated the potential for extended retrospective detection of sarin. A new LC-MS/MS method based on sarin regeneration from blood using a fluoride-induced technique followed by derivatization and analysis was successfully applied in a rabbit model. This method allowed for the determination of sarin up to 11 days after exposure and showed potential for detection over a timeframe of months nih.govresearchgate.net. While hydrolysis products like IMPA and MPA are useful for confirming recent exposure, their relatively rapid elimination from the body within several days limits their utility for long-term retrospective detection researchgate.netmdpi.commmsl.cz.

Chemical Forensic Attribution Signatures (CAS)

Chemical Forensic Attribution Signatures (CAS) are characteristic chemical markers that can provide information about the origin and synthesis route of a chemical agent like sarin. These signatures are crucial for forensic investigations aimed at attributing the source of a chemical attack.

Impurity Profiling and Synthesis Route Indicators

Impurity profiling is a key aspect of determining CAS for sarin researchgate.netforensicscientist.nl. CAS can include residual synthetic precursors, impurities introduced through reagents or manufacturing processes, reaction by-products, and degradation products researchgate.netmdpi.com. The presence and relative abundance of these impurities can create a unique chemical fingerprint that can be linked to a specific synthesis method or even a particular production batch researchgate.netforensicscientist.nl.

Different synthetic routes for producing organophosphorus nerve agents can result in distinct impurity profiles researchgate.netmdpi.com. By analyzing the impurities present in a sarin sample, investigators can gain insights into the chemical reactions and precursors used in its synthesis researchgate.netresearchgate.net. This information can help to differentiate between potential sources and synthesis pathways.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) are employed for impurity profiling of sarin researchgate.net. Advanced approaches like LC-HRMS metabolomics-based strategies have also been explored for characterizing impurities in organophosphorus compounds, which can be applied to sarin attribution researchgate.net. Impurity profiling is not only relevant for forensic attribution but can also be used in other contexts, such as identifying synthetic-route-indicative impurities for patent protection purposes chimia.ch. The ability to match impurity profiles of synthesized products to their precursor sources demonstrates the potential of this technique for providing strong evidence related to the synthesis route researchgate.net.

Isotopic Analysis for Source Determination

Isotopic analysis is a powerful tool for determining the source of chemical threat agents like Sarin. This technique leverages the natural variations in the abundance of stable isotopes within a compound, which can act as a unique "fingerprint" reflecting the source substrates, synthetic route, and even degradation mechanisms. siremlab.comdigitellinc.com Compound Specific Isotope Analysis (CSIA) involves determining the isotope ratios of individual compounds within complex mixtures. siremlab.com

Different synthetic routes or geographical origins of raw materials can lead to measurable shifts in the isotope ratios of a substance. siremlab.comdigitellinc.com For example, variations in the carbon feedstock, such as methanol (B129727) used in the synthesis of precursors like methylphosphonic dichloride (DC), can impart forensically relevant isotopic variation that is inherited by the synthesized Sarin. osti.govwvu.edu

Position-specific isotope analysis (PSIA) by NMR spectroscopy offers a more detailed approach by providing quantitative isotopic values for individual positions within a molecule, creating a site-specific isotopic fingerprint. nih.govcolab.ws This is in contrast to isotope ratio mass spectrometry (IRMS), which typically provides a global isotope composition. nih.gov Studies on other nerve agents, like Soman (B1219632), have shown that the isotopic fingerprint retrieved from PSIA by NMR remains stable during the production and degradation of the chemical warfare agent, allowing attribution to the precursor source by comparing intramolecular isotopic profiles. nih.govcolab.ws

Research has demonstrated the potential of using stable isotope analysis, such as δ¹³C analysis of methylphosphonic dichloride (DC), as a fingerprinting tool in Sarin-related investigations. colab.wsresearchgate.netresearchgate.net Hydrolysis of DC and methylphosphonyl difluoride (DF) to methylphosphonic acid (MPA) can serve as a preparative step for isotopic analysis, as this reaction does not introduce significant isotopic fractionation. osti.govresearchgate.net MPA is more stable, less toxic, and easier to handle, making it suitable for analysis. osti.govresearchgate.net This hydrolysis method can be applied to Sarin itself or a suite of other precursors, providing a potentially valuable forensic tool. osti.govresearchgate.net

Recent advancements in Orbitrap isotope ratio mass spectrometry (Orbitrap-IRMS) have made simultaneous characterization of carbon and hydrogen isotopes at high precision more practical for chemical forensics. digitellinc.com This methodology is applicable to small sample sizes. digitellinc.com

Characterization of Precursor Materials and By-products

The characterization of precursor materials and by-products associated with Sarin synthesis is crucial for understanding the production process and attributing the agent to its source. researchgate.netnih.govgao.gov Chemical attribution signatures (CAS) include chemical markers such as residual synthetic precursors, impurities, reaction by-products, and degradation products. researchgate.net Identifying these signatures can provide an evidentiary link between the use of a chemical and its precursor(s), supporting forensic investigations. researchgate.net

Several production pathways can be used to synthesize Sarin. wikipedia.org A common final step involves the reaction of methylphosphonyl difluoride with isopropyl alcohol, producing a racemic mixture of Sarin enantiomers and hydrofluoric acid as a by-product. wikipedia.org Another process, known as the "Di-Di" process, uses equimolar quantities of methylphosphonyl difluoride and methylphosphonyl dichloride. wikipedia.org

Trace impurities originating from chemical precursors can be used to match a synthesized nerve agent to its precursor source. researchgate.netacs.org For instance, studies have shown that different stocks of methylphosphonic dichloride (DC) have unique impurity profiles, and a significant percentage of these impurities persist through the synthesis of Sarin and its intermediate methylphosphonyl difluoride (DF). acs.org By analyzing these impurities using techniques like gas chromatography/mass spectrometry (GC-MS), it is possible to link the synthesized Sarin and DF batches to their original DC stocks. researchgate.netacs.org

Diisopropyl methylphosphonate (B1257008) (DIMP) is a significant by-product formed during Sarin synthesis, particularly when the reaction conditions are not optimal or when distillation is performed incorrectly. wikipedia.orgmdpi.com DIMP can also be a precursor in some Sarin synthesis routes. mdpi.com Its presence in raw Sarin can be substantial, constituting approximately 20%. mdpi.com The detection of DIMP traces can indirectly indicate the presence of Sarin. mdpi.com

Other compounds that may be present as by-products or impurities, depending on the synthesis route, include chlorosarin (B1221596) (O-isopropyl methylphosphonochloridate), which is a precursor in some methods. wikipedia.org Analysis of samples from Sarin manufacturing facilities has identified stable substances corresponding to synthetic routes, such as trimethylphosphate, methylphosphonic acid (MPA), isopropyl methylphosphonic acid (IMPA), and DIMP, among others, providing verification of the synthesis. opcw.org

Analytical techniques like GC-MS, liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) are widely used for the characterization of Sarin, its precursors, and by-products. researchgate.netnih.govgao.govfas.org GC-MS is effective for analyzing intact nerve agents and their degradation products, with mass spectra available in databases for identification. fas.orgmdpi.com LC-MS is suitable for non-volatile or thermally labile compounds, including hydrolysis products. mdpi.comiupac.org NMR spectroscopy can determine the structure of molecules and has been applied to characterize degradation products in complex matrices like decontamination solutions. gao.govnih.gov

Sarin undergoes hydrolysis to form isopropyl methylphosphonic acid (IMPA), which is a principal metabolite and degradation product. wikipedia.orgbjbabs.orgacs.orgnrt.org IMPA is not commonly found in nature except as a breakdown product of Sarin, making it useful for detecting recent Sarin deployment. wikipedia.org IMPA can further degrade into methylphosphonic acid (MPA), a common hydrolysis product of several organophosphorus nerve agents. wikipedia.orgnrt.orgspectroscopyonline.com Analysis of these metabolites in biological samples like urine and hair is important for verifying exposure, even long after the event. bjbabs.orgacs.orgnih.gov Hair has been shown to be a long-term repository for nerve agent hydrolysis products like IMPA. acs.orgnih.gov

The analysis of Sarin metabolites and by-products requires sensitive and specific analytical methods. Techniques such as LC-MS/MS have been developed for the determination of IMPA and other metabolites in biological matrices with low detection limits. acs.orgnih.govresearchgate.net Derivatization techniques are often employed to make less volatile degradation products amenable to GC-MS analysis. mdpi.comspectroscopyonline.com

Environmental Fate and Degradation Pathways of + Sarin

Hydrolytic Degradation Mechanisms

Hydrolysis is the predominant degradation pathway for Sarin (B92409) in aqueous solutions, involving the cleavage of the P-F bond. tandfonline.comwikipedia.org This reaction is influenced by environmental factors, particularly pH and the presence of catalytic substances.

pH-Dependent Hydrolysis Kinetics

The rate of Sarin hydrolysis is significantly dependent on pH and temperature. nih.govosd.mil Hydrolysis occurs slowly in water at neutral or slightly acidic pH but accelerates under strong acid or alkaline conditions. nih.gov The fastest rates of hydrolysis are observed below pH 4 and above pH 6.5. nih.gov At neutral pH (pH 7) and room temperature, Sarin has a reported half-life of 5.4 hours nih.gov, while another source indicates a half-life of about 80 hours at pH 7 and 20°C (68°F). nrt.org In alkaline conditions, such as at pH 9, the half-life can be as short as 15 minutes. nih.gov

The hydrolysis rate constant has been observed to decrease with increasing pH in the range of 1 to 4, remain unchanged between pH 4 and 6.5, and increase with increasing pH above 6.5. e3s-conferences.org

Here is a summary of Sarin hydrolysis half-lives at different pH values:

| pH | Temperature (°C) | Half-life | Source |

| 7 | Room Temperature | 5.4 hours | nih.gov |

| 7 | 20 | 80 hours | nrt.org |

| 9 | Room Temperature | 15 minutes | nih.gov |

| Below 4 | 25 | Faster rates | nih.gov |

| Above 6.5 | 25 | Faster rates | nih.gov |

Catalyzed Hydrolysis in Aqueous and Solid Phases

Sarin hydrolysis can be catalyzed by various substances in both aqueous and solid phases. Metal ions, such as Cu²⁺ and Mg²⁺ found in seawater, can significantly increase the hydrolysis rate. e3s-conferences.org Seawater hydrolysis of Sarin has been reported to be nearly 40 times faster than in pure water under the same conditions, with a rate constant of 2.63 h⁻¹. e3s-conferences.org

Certain water system components can also act as sinks for Sarin, potentially prolonging its persistence. nrt.org In solid phases, the presence of surfaces, both hydrophilic and hydrophobic, can influence the degradation mechanism and rate. researchgate.net Hydrophilic surfaces can lower the reaction barrier for the predominant SN2 hydrolysis mechanism compared to bulk aqueous environments. researchgate.net Metal-organic frameworks (MOFs) with open Lewis acidic metal sites have shown potential to catalytically hydrolyze nerve agents in both aqueous solutions and solid-state systems. researchgate.netpreprints.org For instance, Zr-based MOFs like UiO-66, MOF-808, and NU-1000 have demonstrated catalytic activity in Sarin hydrolysis. researchgate.net Activated carbons, particularly when wet, can also promote the degradation of adsorbed Sarin through hydrolysis. researchgate.net Exposure of activated carbons to air with 53% relative humidity shortened the degradation time significantly, and wetting further reduced the half-life to approximately 2 hours on BPL carbon. researchgate.net

Formation and Stability of Hydrolysis Products

The primary degradation pathway of Sarin in aqueous solution is hydrolysis at the P-F bond, leading to the formation of isopropyl methylphosphonic acid (IMPA) and hydrogen fluoride (B91410) (HF). tandfonline.comwikipedia.orgosd.mil

The initial breakdown product, IMPA, is considered much less toxic than Sarin. wikipedia.orgnih.gov IMPA can undergo further hydrolysis to form methylphosphonic acid (MPA), but this process is significantly slower. tandfonline.com Both IMPA and MPA are relatively non-toxic environmental breakdown products of Sarin. nrt.org

The stability of these hydrolysis products is generally higher than that of Sarin. IMPA is a chemical not commonly found in nature except as a Sarin breakdown product, making it useful for detecting the prior presence of Sarin. wikipedia.org MPA can also be produced by other organophosphates. wikipedia.org While IMPA can degrade further to MPA, the rate is much slower. tandfonline.com In some instances, IMPA has been observed to hydrolyze to MPA over longer storage periods in solutions like formalin. nih.gov

Non-Hydrolytic Transformation Processes

Besides hydrolysis, other processes can contribute to the environmental transformation of Sarin, including volatilization and photolytic degradation.

Volatilization Dynamics and Air-Surface Exchange

Sarin is a volatile compound, and volatilization from surfaces and water bodies is an important environmental fate process. nih.govnrt.orgebsco.com Its volatility allows for significant vapor concentrations at ambient temperatures, but also contributes to its lack of persistence in the environment. ebsco.com Sarin evaporates at a rate similar to that of water. osd.mil

Volatility is influenced by environmental conditions, with cooler temperatures potentially enhancing persistence. nrt.org Sarin vapors are heavier than air, which can lead to their accumulation in lower-lying areas. nrt.org Volatilization from both dry and moist soil surfaces is expected to be a significant fate process based on field and laboratory studies. nih.gov Porous and permeable materials can absorb Sarin vapors and liquids, acting as "sinks" and thereby prolonging persistence on surfaces. nrt.org

Photolytic Degradation Pathways

Photolytic degradation can occur when compounds absorb solar radiation of appropriate wavelengths, primarily in surface waters where light penetration is sufficient. cabidigitallibrary.org While most organophosphorus pesticides absorb relatively short wavelength ultraviolet radiation, limiting the importance of direct photodegradation for many, metal ions and metal oxides can be involved in photocatalytic degradation. cabidigitallibrary.org

Research has explored photoenhanced degradation of Sarin using materials like Cu/TiO₂ composite aerogels. acs.orgnih.gov These materials combine hydrolytic activity with photoactivity. acs.orgnih.gov Under broadband illumination that excites both the TiO₂ bandgap and the surface plasmon resonance of copper nanoparticles, Sarin degradation is accelerated, and hydrolysis products can be further oxidized. acs.orgnih.gov Accelerated hydrolysis has also been observed under visible light that excites only the copper surface plasmon resonance, indicating a contribution of this effect to the degradation. acs.orgnih.gov

Biodegradation Mechanisms in Environmental Matrices

The ultimate environmental fate of organophosphonate nerve agents like Sarin is significantly influenced by their biodegradation rates tandfonline.com. Several enzymes have been identified as capable of degrading organophosphorus compounds. These include phosphotriesterase, human serum paraoxonase 1, and diisopropyl fluorophosphatase nih.gov.

Research has also explored the potential of human deoxyuridine triphosphate nucleotidohydrolase (dUTPase) in the degradation of organophosphorus compounds, including Sarin nih.gov. Theoretical studies utilizing molecular docking, chemometrics, and hybrid quantum and molecular mechanics calculations have investigated the interaction modes between human dUTPase and the enantiomers of Sarin nih.gov. These studies suggest that the catalytic degradation of organophosphorus compounds by dUTPase can proceed via two possible mechanisms nih.gov. Crucially, this enzymatic degradation can be stereoselective, indicating a preferential cleavage of one enantiomer over the other nih.gov. This stereoselectivity is particularly relevant when considering the biodegradation of enantiomerically enriched compounds like (+)-Sarin.

It is important to note that biodegradation of organic chemicals is generally more pronounced when the molecules are in the solution phase compared to when they are sorbed onto soil particles csic.es.

Persistence and Environmental Cycling in Various Compartments

Sarin's persistence and cycling in the environment are dependent on the specific compartment it enters and the prevailing environmental conditions nrt.orgrrt5.orgarmy.milopcw.org.

Soil Adsorption and Desorption Characteristics

When liquid Sarin is released onto surfaces, it can be readily absorbed into porous materials such as concrete or soil bellingcat.com. This adsorption process is considered an important interface mass-transfer process for organic chemicals in soil and can be a controlling step in their transport through the soil profile csic.es.

Once absorbed, Sarin can desorb from these surfaces over time bellingcat.com. However, the sorption-desorption process in soils is often not completely reversible csic.es. The reversibility tends to decrease as the chemical's residence time in the soil increases, potentially leading to the stabilization of the compound in forms that are less available and less susceptible to biodegradation csic.es.

The nature of the surface can significantly influence the degradation of Sarin researchgate.net. Studies have shown that in the presence of hydrophilic surfaces, degradation can be accelerated via an SN2 mechanism researchgate.net. Conversely, hydrophobic surfaces may promote an SN1-type mechanism, which is associated with a higher reaction barrier researchgate.net. Research has also been conducted on analytical methods for determining Sarin and its hydrolysis products in soil samples cdc.gov. Furthermore, studies using Sarin simulants have investigated adsorption/desorption characteristics on materials like activated carbon composites mdpi.com.

Aquatic System Dynamics and Sediment Interactions

If Sarin is released into natural water bodies, it undergoes hydrolysis nrt.orgrrt5.org. The hydrolysis of Sarin in water is the predominant degradation pathway in aqueous solutions, primarily breaking the P-F bond to form isopropyl methylphosphonic acid (IMPA) wikipedia.orgtandfonline.comopcw.org. IMPA can be further hydrolyzed to methylphosphonic acid (MPA), although this process occurs at a slower rate wikipedia.orgtandfonline.com. These hydrolysis products, IMPA and MPA, are considered to have comparatively low toxicity nrt.orgrrt5.org.

The hydrolysis half-life of Sarin in water at pH 7 has been reported to be approximately 80 hours nrt.org and also around 39 hours rrt5.org. The persistence of Sarin in aquatic systems is influenced by the amount released and the specific environmental conditions nrt.orgrrt5.org. Sarin is known to mix easily with water who.int.

Certain components within water systems, such as plastics and areas with limited flow (hydraulic dead ends), can act as "sinks" for Sarin, potentially prolonging its persistence beyond the initial release nrt.orgrrt5.orgcdc.gov.

Sediments play a vital role in aquatic ecosystems and can serve as repositories for harmful compounds, including those that are poorly degradable or hydrophobic nih.gov. Sediments can also become a source of contamination to the overlying water nih.gov. The bioavailability of contaminants associated with sediment can be affected by factors such as the organic carbon content of the sediment nih.gov. The activity of macroinvertebrates through bioturbation can influence the exchange of water across the sediment-water interface, which in turn can impact the transport and fate of contaminants within the sediment mdpi.com.

Atmospheric Dispersal and Reactivity

Sarin is a highly volatile compound who.intrrt5.orgarmy.milebsco.com. When released, it readily evaporates, leading to the formation of a vapor hazard army.mil. Due to its volatility, Sarin is not expected to persist in the atmosphere for extended periods ebsco.com. The persistence of Sarin in vapor form is typically on the order of minutes to hours nrt.orgrrt5.org.

Sarin vapors are denser than air, which can lead to their accumulation in low-lying areas or confined spaces nrt.orgrrt5.orgcdc.gov. Under certain conditions, Sarin vapors can form explosive mixtures with air nrt.orgrrt5.orgcdc.gov. Airborne release is considered a probable scenario for Sarin dispersal nrt.orgrrt5.org.

When released as a liquid spray or aerosol, Sarin droplets will either evaporate or deposit onto surfaces bellingcat.com. Mathematical models have been developed to evaluate the atmospheric dispersion of Sarin, taking into account processes such as the evaporation and settling of these liquid droplets nih.govresearchgate.net. These models indicate that the maximum radii of Sarin droplets that will completely evaporate vary with ambient temperature and vapor concentration, typically ranging from approximately 15 to 80 micrometers nih.govresearchgate.net. The fraction of Sarin deposited from an aerosol release is dependent on the initial size of the droplets nih.gov.

Chemical Reactivation of Inhibited Enzymes and Decontamination Strategies

Mechanisms of Oxime-Mediated Reactivation of AChE

The primary therapeutic intervention following exposure to Sarin (B92409) involves the administration of an AChE reactivator, typically an oxime. acs.org These compounds function by displacing the phosphonyl group from the active site serine of the inhibited enzyme, thereby restoring its normal catalytic function. acs.org The efficacy of this reactivation is governed by several interconnected chemical and structural factors.

The reactivation of Sarin-inhibited AChE by oximes is fundamentally a nucleophilic substitution reaction. nih.gov The process is predominantly carried out by the deprotonated form of the oxime, the oximate anion, which is a potent nucleophile. nih.govacs.orgnih.gov Theoretical studies suggest that the reactivation follows a multi-step mechanism. nih.govacs.orgnih.gov

Step 1: Nucleophilic Attack: The oximate anion attacks the phosphorus center of the Sarin-AChE conjugate.

Step 2: Adduct Cleavage: The P-O bond between Sarin and the serine residue of AChE is broken, releasing the active enzyme.

The energy barriers for this reaction are relatively low, allowing it to proceed rapidly, which is crucial for an effective antidote. acs.orgnih.gov

The effectiveness of an oxime in reactivating Sarin-inhibited AChE is highly dependent on its chemical structure. researchgate.net Key structural features that influence efficacy include the nature of the oxime group, the type of aromatic ring it is attached to, and the presence and positioning of quaternary ammonium groups.

Novel scaffolds, such as imidazole aldoximes and N-substituted 2-hydroxyiminoacetamides, have been investigated to improve properties like central nervous system penetration. nih.govnih.gov The reactivation capacity of these novel oximes varies depending on the specific organophosphate conjugate, indicating that the size and nature of the substituents on the phosphorus atom influence the optimal structure of the reactivator. nih.gov

The table below presents a comparison of the reactivation efficacy of different oximes for Sarin-inhibited human acetylcholinesterase (hAChE).

| Reactivator | Class | Relative Reactivation Rate (Compared to 2-PAM) |

| 2-PAM | Pyridinium (B92312) aldoxime | 1.0 |

| Obidoxime | Bispyridinium oxime | Generally higher than 2-PAM |

| HI-6 | Bispyridinium oxime | Generally higher than 2-PAM |

| RS194B | N-substituted 2-hydroxyiminoacetamide | Enhanced reactivation rates in vitro |

Note: The relative reactivation rates can vary depending on the experimental conditions.

The interaction between Sarin, AChE, and oxime reactivators is subject to stereoselectivity. Sarin is a chiral molecule, and its enantiomers exhibit different rates of AChE inhibition. Consequently, the reactivation of the inhibited enzyme by oximes can also be stereospecific. acs.org

The efficacy of an oxime reactivator can depend on the specific stereoisomer of Sarin that has inhibited the enzyme. acs.org This stereoselectivity arises from the precise geometric arrangement of the oxime within the active site of the phosphylated enzyme, which must be optimal for the nucleophilic attack on the phosphorus atom. The three-dimensional structure of the Sarin-AChE adduct influences the accessibility of the phosphorus center to the reactivator.

For example, the therapeutic reversal of hAChE inhibition has been shown to be dependent on the stereochemistry of the inhibitor. acs.org This highlights the importance of considering the stereochemical aspects of both the nerve agent and the reactivator in the design of more effective antidotes.

Chemical Decontamination Methodologies

Effective decontamination of Sarin from surfaces, equipment, and the environment is critical to mitigate its persistent threat. Decontamination strategies primarily rely on chemical reactions that convert Sarin into less toxic products.

The P-F bond in Sarin is susceptible to cleavage by nucleophilic agents, with hydrolysis being a primary pathway for its detoxification. wikipedia.org In aqueous environments, Sarin hydrolyzes to form isopropyl methylphosphonic acid (IMPA), a significantly less toxic compound. wikipedia.orgnih.gov The rate of hydrolysis is pH-dependent, increasing in alkaline conditions.

Various formulations have been developed to enhance the rate of hydrolytic decontamination. These often involve alkaline solutions or enzymatic approaches.

Alkaline Hydrolysis: At high pH, Sarin decomposes rapidly. wikipedia.org Decontamination solutions often contain strong bases like sodium hydroxide (B78521) to accelerate this process.

Catalytic Hydrolysis: Certain materials can catalyze the hydrolysis of Sarin. Nanocrystalline zinc oxide has been shown to act as a destructive adsorbent, where Sarin is hydrolyzed to a non-toxic phosphonate (B1237965) bound to the surface of the nanoparticles. nih.gov Zirconium-based metal-organic frameworks (Zr-MOFs) are also highly effective catalysts for Sarin hydrolysis, with some achieving half-lives of less than a minute. acs.org The mechanism involves the interaction between the phosphate (B84403) group of Sarin and the zirconium cation, facilitating the removal of the fluoride (B91410) ion. nih.gov

The table below summarizes the half-life of Sarin under different hydrolytic conditions.

| Decontamination Method | Conditions | Half-life (t₁/₂) |

| Spontaneous Hydrolysis | Neutral pH, room temperature | ~5.4 hours |

| Nanocrystalline ZnO | Ambient temperature | 0.16 hours (initial) |

| Zr(OH)₄@W-ACF | Ambient temperature | 2.84 minutes |

In addition to hydrolysis, oxidative methods can be employed for the degradation of Sarin. These approaches utilize strong oxidizing agents to break down the molecule.

Common oxidative decontamination formulations include solutions containing active chlorine compounds, such as hypochlorites, or peroxides. researchgate.net These agents can effectively degrade Sarin, although they can be corrosive and may produce hazardous byproducts.

Metal oxides, such as titanium dioxide (TiO₂), can also facilitate the decomposition of Sarin, which may involve oxidative pathways, particularly in the presence of surface oxygen vacancies. acs.org Theoretical studies have shown that on pristine TiO₂(110) surfaces, Sarin decomposition is possible at elevated temperatures. However, the presence of oxygen vacancies significantly reduces the activation barriers for the cleavage of the P-F and P-OR bonds, making decomposition more feasible at moderate temperatures. acs.org

Advanced Materials for Sorption and Neutralization

Effective decontamination of Sarin, (+)- not only relies on its decomposition but also on its initial capture and subsequent neutralization. Advanced materials with high sorption capacity and reactive surfaces are crucial for this purpose.

The development of advanced adsorbents is a key area of research for protection against chemical warfare agents. Activated carbon has long been a standard material in filtration systems due to its high porosity and large surface area, which allow for the physical adsorption of toxic molecules. nih.gov However, standard activated carbon primarily acts as a physical adsorbent, and its capacity can be affected by environmental conditions such as humidity. researchgate.net To enhance its neutralization capabilities, activated carbon can be impregnated with metal oxides or other reactive species. nih.gov These impregnants can catalytically decompose the adsorbed Sarin. researchgate.net The effectiveness of activated carbon can be significantly influenced by the presence of moisture, which can either block pores or, in some cases, facilitate the hydrolysis of adsorbed agents. researchgate.net For instance, wetting has been shown to shorten the half-life of Sarin on BPL carbon to approximately 2 hours. researchgate.net

Nanocrystalline metal oxides are another important class of adsorbent materials that offer both high surface area for adsorption and reactive sites for the decomposition of Sarin. acs.org Materials like nanocrystalline ZnO not only adsorb Sarin but also chemically convert it to non-toxic products. plu.mxnih.gov The high reactivity of these nanomaterials is attributed to their increased surface areas and the abundance of reactive defect sites. acs.org Research has shown that nanocrystalline metal oxides can be more effective than traditional sorbents in decomposing nerve agents. acs.org For example, the half-life for the decontamination of Sarin on nanocrystalline ZnO was found to be significantly shorter in the initial phase of the reaction. plu.mxresearchgate.net

Table 2: Adsorption and Decomposition Characteristics of Advanced Sorbents for Sarin, (+)-

| Adsorbent | Key Features | Performance Metrics | Reference |

|---|---|---|---|

| Activated Carbon | High porosity and surface area for physisorption. Can be impregnated for enhanced reactivity. nih.gov | The half-life of Sarin on wetted BPL carbon is approximately 2 hours. researchgate.net | nih.govresearchgate.net |